N-(2-ethoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
This compound features an acetamide core with two key substituents:
- N-(2-ethoxyphenyl): A phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the ortho position.
- 2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl): A sulfanyl (-S-) bridge connecting the acetamide to a 1H-imidazole ring, which is further substituted with a 3-(trifluoromethyl)phenyl group.
The trifluoromethyl (-CF₃) group enhances hydrophobicity and metabolic stability, while the ethoxy group contributes to solubility and electronic modulation.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-2-28-17-9-4-3-8-16(17)25-18(27)13-29-19-24-10-11-26(19)15-7-5-6-14(12-15)20(21,22)23/h3-12H,2,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLGVFNBVOJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Synthesis
The compound features a complex structure with an ethoxyphenyl moiety and an imidazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the imidazole ring and subsequent substitution reactions to introduce the ethoxy and sulfanyl groups.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds structurally related to this compound. For instance, derivatives with similar structures have shown efficacy in animal models for epilepsy, particularly in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models. Notably, compounds with a trifluoromethyl group have demonstrated enhanced activity compared to their non-fluorinated counterparts .
| Compound | Test | Dose (mg/kg) | Efficacy |
|---|---|---|---|
| 19 | MES | 300 | High |
| 12 | MES | 100 | Moderate |
| 14 | MES | 100 | Moderate |
| 24 | MES | 100 | Moderate |
Antimicrobial Activity
In vitro studies have also evaluated the antimicrobial activity of related compounds. The presence of the imidazole ring is often associated with increased activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assays reveal that while some derivatives exhibit significant biological activity, they also show varying degrees of cytotoxic effects on human cell lines. This duality necessitates careful evaluation during drug development to balance efficacy with safety .
Case Studies
- Anticonvulsant Screening : A study involving several derivatives similar to this compound demonstrated that specific modifications could enhance anticonvulsant activity. The most potent compound exhibited protective effects in MES tests at doses as low as 100 mg/kg .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of imidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in substituents significantly influenced antibacterial potency, suggesting a structure-activity relationship (SAR) that could guide future synthesis efforts .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Imidazole-Based Acetamides
G877-0170 : 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Key Differences :
- The imidazole nitrogen is substituted with a 2-chlorophenylmethyl group instead of 3-(trifluoromethyl)phenyl.
- The acetamide nitrogen is attached to a 3-(trifluoromethyl)phenyl group rather than 2-ethoxyphenyl.
- Impact :
G877-0191 : 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- Key Differences :
- The acetamide nitrogen is linked to a 2-chloro-5-(trifluoromethyl)phenyl group.
- Impact: The additional chloro substituent may enhance halogen bonding but increase molecular weight (460.3 g/mol vs.
Benzothiazole-Based Acetamides (EP3348550A1)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13)
- Key Differences :
- Replaces the imidazole core with a benzothiazole ring.
- Lacks a sulfanyl bridge; instead, the acetamide is directly attached to the benzothiazole.
- Impact :
Thiazolyl Acetamides ()
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Differences :
- Uses a thiazole ring instead of imidazole.
- Dichlorophenyl substituent increases steric bulk and lipophilicity.
- Impact :
Antitumor Activity
- Imidazole acyl urea derivatives (e.g., 7a and 7d in ) with trifluoromethyl groups exhibited ~66–70% inhibition of BGC823 gastric carcinoma cells, comparable to Sorafenib.
- The target compound’s trifluoromethyl and ethoxy groups may synergize to improve tumor selectivity and reduce off-target effects .
Molecular Properties and Drug-Likeness
| Property | Target Compound | G877-0170 | Compound 13 (Benzothiazole) |
|---|---|---|---|
| Molecular Weight | ~425 g/mol | 425.86 | ~450 g/mol |
| LogP (Estimated) | ~3.5 | ~4.0 | ~3.8 |
| Key Substituents | Ethoxy, CF₃ | Cl, CF₃ | CF₃ (benzothiazole) |
- The ethoxy group in the target compound balances lipophilicity (LogP ~3.5) and solubility, making it more drug-like than chloro-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
